molecular formula C18H18Cl2N2O5S B2831739 2-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide CAS No. 89565-61-7

2-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

Cat. No.: B2831739
CAS No.: 89565-61-7
M. Wt: 445.31
InChI Key: OZJSSZZEQHDYAL-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of dichlorophenoxy and morpholinylsulfonyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with 4-(morpholin-4-ylsulfonyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit certain enzymes or disrupt cellular processes, contributing to its bioactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2-(2,4-Dichlorophenoxy)propionic acid (2,4-DP): Another herbicide with comparable chemical properties.

    4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB): Used in agriculture for weed control.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is unique due to the presence of the morpholinylsulfonyl group, which imparts distinct chemical and biological properties not found in the simpler analogs like 2,4-D or 2,4-DP. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O5S/c19-13-1-6-17(16(20)11-13)27-12-18(23)21-14-2-4-15(5-3-14)28(24,25)22-7-9-26-10-8-22/h1-6,11H,7-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJSSZZEQHDYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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